4-chloropyrazol-1-yl N-methylcarbamate
Description
4-Chloropyrazol-1-yl N-methylcarbamate is a synthetic carbamate derivative featuring a pyrazole ring substituted with a chlorine atom at the 4-position and an N-methylcarbamate group at the 1-position. Carbamates are known for their hydrolytic stability and bioactivity, often serving as enzyme inhibitors or pesticidal agents.
Properties
Molecular Formula |
C5H6ClN3O2 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
(4-chloropyrazol-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C5H6ClN3O2/c1-7-5(10)11-9-3-4(6)2-8-9/h2-3H,1H3,(H,7,10) |
InChI Key |
PGTBUANGPOFXCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)ON1C=C(C=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloropyrazol-1-yl N-methylcarbamate with its closest analogs based on structural features, synthesis, physicochemical properties, and bioactivity. Key compounds are drawn from peer-reviewed studies and commercial databases.
Structural and Functional Group Variations
Key Observations :
- Carbamate vs. Carboxamide : Carbamates (e.g., ) generally exhibit higher hydrolytic stability than carboxamides (e.g., ), which may degrade under acidic or enzymatic conditions.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance thermal stability and bioactivity. For instance, trifluoromethyl groups in improve lipid membrane penetration, while sulfanyl groups may confer redox activity.
Physicochemical Properties
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